7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one
Overview
Description
The compound “7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one” is a chemical substance with the CAS Number: 1156195-94-6 . It has a molecular weight of 264.24 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 7-[(2-methoxyethyl)amino]-6-nitro-4(3H)-quinazolinone . The InChI code for this compound is 1S/C11H12N4O4/c1-19-3-2-12-9-5-8-7(4-10(9)15(17)18)11(16)14-6-13-8/h4-6,12H,2-3H2,1H3,(H,13,14,16) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 264.24 . It is a powder and is typically stored at room temperature .Scientific Research Applications
Platelet Aggregation Inhibition
A derivative of 7-nitro-3,4-dihydroquinoline-2(1H)-one exhibits selective inhibitory activity against platelet aggregation. This suggests potential uses in medical contexts where platelet aggregation inhibition is desired, such as in the treatment of cardiovascular diseases (Iyobe et al., 2001).
Anticancer Properties
Compounds related to 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrate significant anticancer properties. They inhibit tumor growth, induce apoptosis, and disrupt tumor vasculature in in vivo studies (Cui et al., 2017).
Antibacterial Activity
Studies on related compounds, such as 6-Amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one, showed negative results in testing for antibacterial activity against various bacterial strains (Arrahman et al., 2016).
Chemical and Spectral Studies
Chemical and spectral studies of related nitro-quinazolines provide insights into their chemical properties and potential applications in various fields like material science and pharmaceuticals (Thakkar & Patel, 1969).
Synthesis Optimization
Research has also focused on the synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one, a related compound, to improve production efficiency and yield (Ziyadullaev et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
7-(2-methoxyethylamino)-6-nitro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c1-19-3-2-12-9-5-8-7(4-10(9)15(17)18)11(16)14-6-13-8/h4-6,12H,2-3H2,1H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJWXLFGZLTMEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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